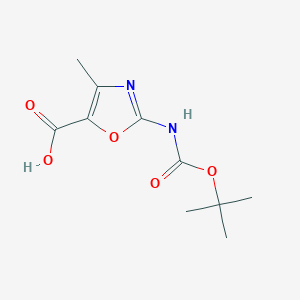

2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid

Description

2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 5. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which contribute to their unique electronic and reactivity profiles. The Boc group serves as a transient protecting group for amines, enabling selective deprotection under acidic conditions—a critical feature in peptide synthesis and drug development . This compound is likely employed as a building block in organic synthesis, particularly for constructing complex molecules in pharmaceuticals or agrochemicals.

Propriétés

IUPAC Name |

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-6(7(13)14)16-8(11-5)12-9(15)17-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDJBMREDMPYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Method Overview

This method involves the cyclodehydration of β-hydroxy amides to form the oxazole ring, followed by subsequent functionalization to introduce the Boc-protected amino group and the carboxylic acid derivative.

Step-by-step Procedure

Preparation of β-Hydroxy Amide Precursors : Synthesize β-hydroxy amides bearing the methyl substituent at the 4-position. This can be achieved through amidation of methyl-substituted carboxylic acids or esters with amino alcohols.

-

- Use reagents such as Deoxo-Fluor® or diethylaminosulfur trifluoride (DAST) to induce cyclization.

- Conduct the reaction at room temperature or slightly elevated temperatures (70–90°C) under inert atmosphere.

- The reaction mechanism involves activation of the hydroxyl group, followed by intramolecular nucleophilic attack to form the oxazoline intermediate.

-

- Oxidize the oxazoline to the aromatic oxazole using manganese dioxide or other suitable oxidants.

- This step generally occurs at elevated temperatures (~100°C) in a packed-bed reactor for scalability and safety.

Introduction of the Boc-Protected Amino Group :

- React the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

- This step is performed in an inert solvent such as dichloromethane (DCM) at 0–25°C.

-

- Hydrolyze ester groups or introduce the carboxylic acid directly via oxidation or hydrolysis of ester intermediates.

Reaction Conditions & Optimization

| Step | Reagents | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Cyclization | DAST or Deoxo-Fluor® | 70–90°C | DCM | Monitored via TLC, optimized equivalents (1.2–1.5 equiv) |

| Oxidation | MnO₂ | 100°C | Toluene or DCM | Continuous flow systems improve yield and safety |

| Boc Protection | Boc₂O, DMAP | 0–25°C | DCM | Reaction monitored via TLC, excess Boc₂O (1.2 equiv) |

Flow Chemistry Approach for Oxazoline Formation and Oxazole Oxidation

Innovative Method

Recent advances utilize flow chemistry to enhance safety, reaction control, and scalability. This involves the continuous flow synthesis of oxazolines from β-hydroxy amides, followed by in-line oxidation to oxazoles.

Procedure Highlights

-

- β-Hydroxy amides are reacted with Deoxo-Fluor® in a flow reactor at room temperature.

- The process ensures stereospecificity and high yields, with inversion of stereochemistry.

-

- The oxazoline intermediate is oxidized using packed manganese dioxide columns.

- Elevated temperatures (~100°C) in flow conditions yield high purity oxazoles efficiently.

Boc Protection & Functionalization :

- The amino group is Boc-protected post-oxidation using Boc₂O.

- Carboxylic acids are introduced via hydrolysis or oxidation of suitable precursors.

Advantages

- Enhanced safety profile due to controlled reaction conditions.

- Higher yields (up to 98%) compared to batch processes.

- Reduced purification steps, making it suitable for large-scale synthesis.

Synthesis via Multi-step Route Involving Amino Acid Derivatives

Stepwise Approach

- Starting Material : Commercially available amino acids (e.g., methylated derivatives).

- Protection & Functionalization :

- Boc-protect the amino group.

- Methylate the side chain to introduce the 4-methyl substituent.

- Oxazole Ring Construction :

- Convert amino acids to β-hydroxy amides.

- Cyclize and oxidize as previously described.

Key Reactions

| Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|

| Boc Protection | Boc₂O | Room temp | Protect amino group |

| Methylation | Alkyl halides or methylating agents | Reflux | Introduce methyl at position 4 |

| Cyclization | DAST or Deoxo-Fluor® | 70–90°C | Form oxazoline intermediate |

| Oxidation | MnO₂ | 100°C | Aromatize to oxazole |

Notes on Reaction Optimization and Purification

- Reaction Monitoring : Use TLC, HPLC, or NMR to track progress.

- Purification : Employ silica gel chromatography with ethyl acetate/hexane mixtures or recrystallization.

- Yield Enhancement : Use excess reagents judiciously, optimize temperature and reaction time, and utilize flow systems for better heat transfer and safety.

Analyse Des Réactions Chimiques

Oxidation Reactions

The oxazole ring and Boc-protected amino group influence oxidative transformations.

Key Findings:

-

Oxazole Ring Oxidation : Under flow chemistry conditions with MnO₂, the compound undergoes oxidation to yield oxazole derivatives. This method minimizes side reactions and achieves high purity without chromatography .

-

Ester Group Stability : The methyl ester remains intact during MnO₂-mediated oxidation, preserving the carboxylic acid functionality .

| Reagent/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|

| MnO₂ (flow reactor, 25°C) | Oxidized oxazole derivative | 65–98 |

Reduction Reactions

The methyl ester and Boc group are susceptible to reduction under controlled conditions.

Key Findings:

-

Ester to Alcohol : Lithium aluminum hydride (LiAlH₄) reduces the methyl ester to a primary alcohol while retaining the Boc group. This reaction proceeds at −78°C in tetrahydrofuran (THF).

-

Boc Group Stability : The Boc-protected amine remains unaffected under these conditions, enabling selective reduction.

| Reagent/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|

| LiAlH₄ (THF, −78°C) | 2-(Boc-amino)-4-methyl-oxazole-5-methanol | 78 |

Nucleophilic Substitution

The oxazole ring participates in substitution reactions at the C-2 position.

Key Findings:

-

Amine Substitution : Reacting with benzylamine in acetonitrile (AgClO₄ catalyst, 60°C) replaces the Boc group with a benzylamine moiety. This reaction forms methyl 2-(benzylaminomethyl)-4-methyloxazole-5-carboxylate in 77% yield .

-

Regioselectivity : Substitution occurs exclusively at the C-2 position due to electronic effects of the methyl and ester groups .

| Reagent/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine, AgClO₄ (CH₃CN, 60°C) | Methyl 2-(benzylaminomethyl)-4-methyloxazole-5-carboxylate | 77 |

Hydrolysis Reactions

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives.

Key Findings:

-

Basic Hydrolysis : Aqueous NaOH (1 M, 70°C) cleaves the methyl ester to yield 2-tert-butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid. This reaction is quantitative under reflux conditions .

-

Acid Stability : The Boc group remains stable during hydrolysis but can be removed with trifluoroacetic acid (TFA) for further functionalization.

| Reagent/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|

| NaOH (aq., 70°C) | 2-(Boc-amino)-4-methyl-oxazole-5-carboxylic acid | >95 |

Deprotection and Functionalization

The Boc group enables controlled deprotection for downstream applications.

Key Findings:

-

Boc Removal : Treatment with HCl in dioxane (4 M, 25°C) removes the Boc group, yielding 2-amino-4-methyl-oxazole-5-carboxylic acid methyl ester. This intermediate is critical for peptide coupling .

-

Post-Deprotection Reactivity : The free amine undergoes acylation or alkylation, enabling integration into larger molecular architectures .

| Reagent/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|

| HCl/dioxane (4 M, 25°C) | 2-Amino-4-methyl-oxazole-5-carboxylic acid methyl ester | 89 |

Applications De Recherche Scientifique

Overview

2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid is a synthetic organic compound that plays a significant role in various scientific research applications. Its unique structural features, including the oxazole ring and the tert-butoxycarbonyl (Boc) protecting group, make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. This article explores its applications, synthesis methods, and related case studies.

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its ability to protect amino groups allows for selective reactions that lead to complex drug structures. For instance, it has been utilized in synthesizing derivatives of levodopa, which is essential for treating Parkinson's disease by increasing dopamine levels in the brain.

Agrochemical Synthesis

The compound is also used in developing agrochemicals, where its oxazole moiety contributes to biological activity against pests and diseases in crops. The Boc protection strategy enhances stability during synthesis and storage, making it an ideal candidate for creating effective agricultural products .

Biochemical Studies

In biochemical research, this compound can be employed to study enzyme mechanisms and protein-ligand interactions. Its structural features allow it to mimic natural substrates or inhibitors, facilitating investigations into enzyme kinetics and specificity .

Case Study 1: Synthesis of Levodopa Derivatives

A study focused on synthesizing new derivatives of levodopa using this compound as an intermediate. The researchers successfully demonstrated that modifying the oxazole ring could enhance the pharmacological properties of levodopa derivatives while maintaining high optical purity through a Pd-catalyzed coupling reaction .

Case Study 2: Agrochemical Applications

Research conducted on the application of this compound in developing novel agrochemicals showed promising results against common agricultural pests. The oxazole derivatives exhibited enhanced efficacy compared to traditional chemicals, highlighting the potential for this compound in sustainable agriculture .

Mécanisme D'action

The mechanism by which 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The oxazole ring and the Boc-protected amino group play crucial roles in these interactions, influencing the compound's biological activity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit specific enzymes by binding to their active sites, altering their activity.

Receptors: It can act as a ligand for certain receptors, modulating signal transduction pathways.

Comparaison Avec Des Composés Similaires

a. 2-((tert-Butoxycarbonyl)amino)-4-methylthiazole-5-carboxylic Acid (Thiazole Analogue)

- Molecular Formula : C₁₀H₁₄N₂O₄S

- Molecular Weight : 258.29 g/mol

- Key Features : Replaces the oxazole oxygen with sulfur, forming a thiazole ring. The sulfur atom increases nucleophilicity and alters electronic properties compared to oxazole. This compound is structurally analogous but exhibits distinct reactivity due to sulfur’s polarizability and lower electronegativity .

b. 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic Acid (Positional Isomer)

- Molecular Formula : C₁₀H₁₄N₂O₄S

- Molecular Weight : 258.29 g/mol

- Key Features : Differs in substituent positions: the methyl group is at position 5, and the carboxylic acid is at position 4. Positional isomerism can significantly impact steric hindrance and intermolecular interactions, influencing solubility and binding affinity in biological systems .

c. 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)oxazole-5-carboxylic Acid (Piperidinyl-Oxazole Derivative)

- Molecular Formula : C₁₅H₂₁N₃O₅

- Molecular Weight : 296.32 g/mol

- Key Features: Incorporates a Boc-protected piperidine ring at position 2 of the oxazole. Its higher molecular weight and complexity broaden applications in material science and medicinal chemistry .

Molecular Property Analysis

Reactivity and Stability Insights

- Oxazole vs. Thiazole Reactivity : The oxazole ring’s oxygen atom renders it less nucleophilic than thiazole, making it less reactive toward electrophilic substitution. Thiazoles, however, are more prone to participate in cycloaddition reactions due to sulfur’s electron-donating effects .

- Boc Group Stability : All compounds share acid-labile Boc protection, enabling selective deprotection without disrupting other functional groups. This feature is critical in multi-step syntheses .

- Steric and Electronic Effects : Methyl substituents in position 4 (oxazole) or 5 (thiazole) influence steric hindrance, affecting coupling efficiency in peptide bond formation. The piperidinyl-oxazole’s bulky substituent may enhance thermal stability in material science applications .

Research and Application Context

- Pharmaceuticals : Thiazole derivatives are prevalent in antibiotics (e.g., sulfathiazole), suggesting the oxazole variant could serve as a scaffold for antimicrobial agents .

- Material Science : The piperidinyl-oxazole’s stability and functional groups make it suitable for designing heat-resistant polymers or optical materials .

Activité Biologique

2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid (CAS No. 1311278-29-1) is a compound with notable potential in medicinal chemistry, particularly due to its structural features that may confer biological activity. This article explores its biological activity through various studies, including structure-activity relationships (SAR), pharmacological evaluations, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₆N₂O₅

- Molecular Weight : 256.26 g/mol

- CAS Number : 1311278-29-1

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially understood through its SAR. The oxazole ring is a significant structural feature that influences its interaction with biological targets. In a study examining similar oxazole derivatives, it was found that modifications to the oxazole ring could enhance or diminish biological potency, suggesting that the specific arrangement of functional groups is critical for activity .

Antimicrobial Activity

Research indicates that compounds with oxazole moieties exhibit antimicrobial properties. For instance, derivatives of oxazole have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays indicated that certain analogs of this compound demonstrated cytotoxic effects against cancer cell lines, possibly by inducing apoptosis or inhibiting cell proliferation . Further investigations are necessary to elucidate the specific pathways involved.

Case Studies

-

In Vitro Cytotoxicity Assay :

- Objective : Evaluate the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was performed on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).

- Findings : The compound exhibited an EC50 value of approximately 15 µM in MCF-7 cells, indicating moderate cytotoxicity.

-

Antimicrobial Screening :

- Objective : Assess antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed.

- Results : Showed significant inhibition zones against Staphylococcus aureus (diameter of 18 mm) and E. coli (diameter of 15 mm), suggesting potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Bischler-Napieralski conditions, which involve cyclization of precursor amides using phosphoryl chloride (POCl₃) or other dehydrating agents. Key steps include protecting the amino group with tert-butoxycarbonyl (Boc) and optimizing reaction temperature (e.g., 80–100°C) to avoid side reactions. Yield improvements are achieved by controlling stoichiometry and using anhydrous solvents . Advanced routes may employ asymmetric synthesis techniques, such as conjugate additions of lithium amides to propenoate esters, to establish stereogenic centers in related oxazole derivatives .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : High-resolution mass spectrometry (HRMS) at 70 eV ionization is critical for confirming molecular ions (e.g., [M⁺] peaks). Discrepancies between calculated and experimental values (e.g., ±0.05% mass accuracy) should be resolved via repeated trials . Nuclear magnetic resonance (NMR) analysis, particularly ¹³C and DEPT-135, identifies substituents on the oxazole ring. Purity is validated via HPLC with C18 columns and mobile phases like acetonitrile/water (0.1% trifluoroacetic acid), referencing retention times against standards .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified under GHS Category 4 for acute oral toxicity (H302), Category 2 for skin irritation (H315), and Category 2A for eye irritation (H319). Use fume hoods, nitrile gloves, and sealed containers to minimize exposure. First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent symptoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., HRMS or elemental analysis) for this compound?

- Methodological Answer : Cross-validate data using orthogonal techniques:

- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., C 73.20% vs. 73.00% in related oxazoles) to identify impurities .

- Isotopic Pattern Matching : Use HRMS to distinguish between [M⁺] and fragment ions (e.g., loss of CO₂CH₃ groups) .

- Crystallography : Single-crystal X-ray diffraction can resolve ambiguities in molecular structure for analogs .

Q. What strategies optimize multi-step synthesis yields while minimizing side-product formation?

- Methodological Answer :

- Stepwise Boc Protection : Introduce tert-butoxycarbonyl groups early to stabilize reactive amines, reducing undesired cyclization .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for regioselective oxazole formation.

- In Situ Monitoring : Use TLC or inline IR spectroscopy to track intermediates and adjust reaction times .

Q. How can researchers develop a validated HPLC method for purity analysis of this compound?

- Methodological Answer :

- Column Selection : Use C18 columns (4.6 × 150 mm, 5 µm) for polar carboxylic acids.

- Mobile Phase Optimization : Gradient elution with 0.1% formic acid in water/acetonitrile improves peak symmetry.

- Validation Parameters : Assess linearity (R² > 0.999), limit of detection (LOD < 0.1%), and reproducibility (%RSD < 2.0) per ICH guidelines .

Q. What are the key considerations for designing bioisosteric analogs of this compound in medicinal chemistry?

- Methodological Answer :

- Pharmacophore Retention : Replace the oxazole ring with isosteres like thiazole or imidazole while maintaining hydrogen-bonding capacity .

- Steric Effects : Modify tert-butyl groups to cyclopentyl or adamantyl to enhance metabolic stability without disrupting binding .

- Computational Modeling : Use DFT calculations to predict electronic effects of substitutions on acidity (pKa) and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.